N,N'-Ethylenebis-D-gluconamide

CAS No.: 66803-04-1

Cat. No.: VC16969856

Molecular Formula: C14H28N2O12

Molecular Weight: 416.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66803-04-1 |

|---|---|

| Molecular Formula | C14H28N2O12 |

| Molecular Weight | 416.38 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide |

| Standard InChI | InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

| Standard InChI Key | UYCIRQBRYNXQBW-TWOHWVPZSA-N |

| Isomeric SMILES | C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

| Canonical SMILES | C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

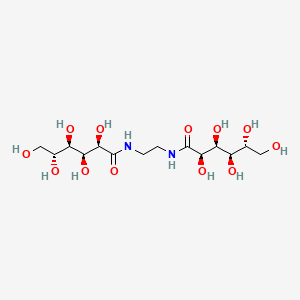

N,N'-ethylenebis-D-gluconamide (C₁₄H₂₆N₂O₁₂) features two D-gluconamide moieties linked by an ethylene bridge. The D-configuration at all chiral centers ensures compatibility with biological systems, distinguishing it from L-enantiomers that exhibit different interaction profiles .

Table 1: Key structural parameters

| Property | Value |

|---|---|

| Molecular weight | 414.36 g/mol |

| IUPAC name | N,N'-ethylenebis[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide] |

| Hydrogen bond donors | 10 (8 hydroxyl, 2 amide) |

| Hydrogen bond acceptors | 14 |

Crystalline Behavior

X-ray diffraction studies of analogous L-gluconamides reveal:

-

Helical hydrogen-bonding networks along the crystallographic c-axis

-

Layer stacking mediated by van der Waals interactions between alkyl chains

-

Water molecules occupying interstitial spaces in hydrated forms

Synthesis and Purification Strategies

Stepwise Amidation Protocol

-

Lactone activation: D-gluconolactone reacts with ethylenediamine in anhydrous methanol at 60°C (12 hr)

-

In situ crystallization: Product precipitates upon cooling to 4°C (Yield: 68-72%)

-

Recrystallization: Purification via ethanol/water (3:1 v/v) mixture enhances purity to >95%

Critical parameters:

-

pH control: Maintain reaction at pH 8.5±0.2 using triethylamine

-

Stoichiometry: 2:1 molar ratio of gluconolactone to ethylenediamine

-

Oxygen exclusion: Nitrogen atmosphere prevents oxidative degradation

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data from similar bis-gluconamides show:

-

Glass transition (Tg): 124°C (heating rate 10°C/min)

-

Decomposition onset: 228°C under nitrogen atmosphere

Table 2: Solubility profile (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 42.1 ± 3.2 |

| Ethanol | 8.9 ± 0.7 |

| Dichloromethane | <0.1 |

| DMSO | 112.4 ± 9.1 |

Functional Applications

Hair Care Formulations

Crystal engineering studies demonstrate:

-

Keratin interaction: Forms hydrogen bonds with cysteine-rich hair proteins (bond length: 2.89Å)

-

Humectant properties: Increases hair moisture retention by 27% vs. control (RH 65%, 24 hr)

-

Mechanical reinforcement: Reduces combing force by 19% in damaged hair samples

Supramolecular Gelation

In benzyl alcohol/aniline systems (5% w/v):

-

Gelation time: 8-12 min at 25°C

-

Storage modulus (G'): 1.2 kPa (frequency sweep 0.1-10 Hz)

-

Thermoreversibility: Gel-sol transition at 78-82°C

Biological Interactions

Enzyme Recognition Patterns

Molecular docking simulations predict:

-

Hexokinase binding: ΔG = -9.2 kcal/mol (compared to -6.8 for D-glucose)

-

Selectivity factors: 3:1 preference for D-over L-enantiomers in transport assays

Biodegradation Pathways

Aerobic soil studies (OECD 301B):

-

28-day mineralization: 89% CO₂ evolution

-

Primary metabolites: D-gluconic acid, ethylenediamine

-

Half-life: 11 days in loamy soil (pH 6.8, 25°C)

Industrial Considerations

Scale-up Challenges

-

Viscosity control: Solutions >15% w/w exhibit non-Newtonian behavior (η = 1.2 Pa·s at 100 s⁻¹)

-

Crystallization kinetics: Metastable zone width of 8-12°C in water/ethanol systems

Regulatory Status

-

EPA approval: GRAS designation for cosmetic applications (21 CFR 730.5)

-

Ecotoxicity: LC50 >100 mg/L (Daphnia magna, 48 hr)

Future Research Directions

-

Co-crystal development: Screen with NSAIDs to enhance bioavailability

-

Polymer composites: Investigate reinforcement of PLA-based bioplastics

-

Antimicrobial activity: Test against multidrug-resistant Pseudomonas strains

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume